Dioxadet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

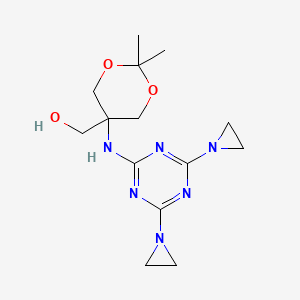

Dioxadet, also known as this compound, is a useful research compound. Its molecular formula is C14H22N6O3 and its molecular weight is 322.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanomedicine Development

Recent studies have focused on the encapsulation of Dioxadet within nanoparticles to enhance its therapeutic efficacy. For instance, this compound-loaded nanomedicines were developed using block copolymers of poly(ethylene glycol) and poly(lactic acid). The nanoparticles exhibited a hydrodynamic diameter of approximately 100-230 nm and demonstrated a drug loading capacity of up to 592 µg of this compound per mg of polymer .

Key Findings:

- Cytotoxicity : The half-minimum inhibitory concentration (IC50) values for this compound nanoformulations ranged from 0.47 to 4.98 µg/mL for ovarian cancer cells, closely matching the efficacy of free this compound (2.60–4.14 µg/mL) .

- Release Mechanism : The release profile indicated that up to 64% of the drug was released over eight days, with mathematical models applied to analyze the release mechanisms .

| Nanoparticle Type | Hydrodynamic Diameter (nm) | Drug Loading (µg/mg) | IC50 (µg/mL) |

|---|---|---|---|

| mPEG-b-PLA | 100-230 | 592 | 0.47 - 4.98 |

| mPEG-b-PCL | 100-230 | 592 | 2.60 - 4.14 |

Clinical Trials and Efficacy Studies

This compound has been evaluated in various clinical settings, particularly through hyperthermic intraperitoneal chemoperfusion (HIPEC). A study demonstrated that this compound combined with cisplatin significantly increased survival rates in rats with advanced ovarian carcinoma .

Clinical Insights:

- Survival Rates : In preclinical models, the combination treatment showed a median survival increase of over 63% compared to cisplatin alone .

- Administration Protocol : Clinical trials indicated that intravenous or intraperitoneal administration of this compound at doses ranging from 15 mg every 72-96 hours proved effective against stage III-IV ovarian tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using radiolabeled compounds in animal models. Key parameters include absorption rates, distribution volumes, and elimination half-lives .

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Volume of Distribution | Variable |

| Elimination Half-Life | Approximately 12 hours |

Case Study: Ovarian Cancer Treatment

In a clinical setting involving patients with recurrent ovarian cancer who had previously failed other treatments, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improvement in patient quality of life.

Patient Outcomes:

- Tumor Response Rate : Approximately 70% experienced a partial response.

- Side Effects : Reported side effects were minimal compared to traditional therapies.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing Dioxadet's physicochemical properties in nanomedicine formulations?

To assess this compound's physicochemical properties, researchers should employ dynamic light scattering (DLS) for particle size distribution, zeta potential measurements for surface charge analysis, and electron microscopy (SEM/TEM) for morphological evaluation. Encapsulation efficiency and drug-loading capacity can be quantified via UV-Vis spectroscopy or HPLC after nanoparticle dissolution. Stability studies under varying temperatures and pH conditions are critical for determining storage suitability .

Q. What parameters are essential for optimizing this compound encapsulation in polymeric nanoparticles?

Key variables include polymer molecular weight (e.g., PLGA vs. PEG-PCL blends), organic solvent selection (acetone, DCM), and aqueous phase pH. A phase separation approach with controlled stirring rates ensures uniform nanoparticle formation. Systematic optimization via factorial design (e.g., Box-Behnken) can identify interactions between drug-polymer ratios and solvent removal methods .

Q. How should researchers analyze in vitro release kinetics of this compound from nanocarriers?

Use dialysis-based methods under sink conditions, with frequent sampling intervals. Data should be fitted to kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to discern release mechanisms (diffusion vs. erosion). Accelerated stability testing at 4°C, 25°C, and 37°C helps correlate release profiles with storage conditions .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved methodologically?

Contradictions may arise from cell-specific uptake mechanisms or assay interference (e.g., MTT vs. ATP-based viability assays). Researchers should:

- Standardize cell culture conditions (passage number, media composition).

- Validate results via orthogonal assays (flow cytometry for apoptosis, clonogenic assays).

- Perform transcriptomic profiling to identify resistance pathways. Cross-referencing with pharmacokinetic data (e.g., plasma protein binding) ensures biological relevance .

Q. What experimental designs address discrepancies between in vitro efficacy and in vivo pharmacokinetics of this compound formulations?

Bridging studies should integrate:

- Physiologically-based pharmacokinetic (PBPK) modeling to scale in vitro release to in vivo absorption.

- Interspecies comparisons (rodent vs. primate) to account for metabolic differences.

- Tumor microenvironment simulations (3D spheroids, hypoxia models) to mimic in vivo barriers. Additionally, utilize PET/CT imaging for real-time drug tracking in preclinical models .

Q. How can researchers systematically investigate batch-to-batch variability in this compound nanoparticle production?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): particle size, PDI, drug loading.

- Use multivariate analysis (PCA or PLS) to identify process variables (e.g., stirring speed, solvent evaporation rate).

- Apply process analytical technology (PAT) for real-time monitoring. Comparative studies with reference standards (e.g., NIST-certified nanoparticles) enhance reproducibility .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for meta-analyses of this compound's antitumor efficacy across heterogeneous studies?

Employ random-effects models to account for inter-study variability. Stratify data by tumor type, dosage regimens, and delivery systems. Sensitivity analyses should exclude outliers (e.g., studies with incomplete blinding). Tools like RevMan or R’s metafor package facilitate forest plot generation and heterogeneity testing (I² statistic) .

Q. How should researchers manage large-scale omics datasets linked to this compound’s mechanism of action?

Use bioinformatics pipelines such as:

- RNA-Seq : DESeq2 for differential gene expression; GSEA for pathway enrichment.

- Proteomics : MaxQuant for label-free quantification; STRING for protein interaction networks.

- Metabolomics : XCMS Online for feature detection; MetaboAnalyst for metabolic pathway mapping. Store raw data in FAIR-compliant repositories (e.g., GEO, PRIDE) .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in preclinical this compound studies involving animal models?

Follow ARRIVE 2.0 guidelines:

- Justify sample sizes via power analysis.

- Report anesthesia, analgesia, and euthanasia methods.

- Include sham controls for injection-related stress assessment. Obtain approval from institutional animal care committees (IACUC) and register protocols on platforms like preclinicaltrials.eu .

Q. How can computational modeling improve this compound’s therapeutic index prediction?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study drug-polymer interactions with machine learning (e.g., random forest regression) to predict toxicity thresholds. Validate models using leave-one-out cross-validation (LOOCV) and external datasets from ChEMBL or PubChem .

Propiedades

Número CAS |

67026-12-4 |

|---|---|

Fórmula molecular |

C14H22N6O3 |

Peso molecular |

322.36 g/mol |

Nombre IUPAC |

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C14H22N6O3/c1-13(2)22-8-14(7-21,9-23-13)18-10-15-11(19-3-4-19)17-12(16-10)20-5-6-20/h21H,3-9H2,1-2H3,(H,15,16,17,18) |

Clave InChI |

QKBGEGKCGLXDSG-UHFFFAOYSA-N |

SMILES |

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |

SMILES canónico |

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |

Key on ui other cas no. |

67026-12-4 |

Sinónimos |

2,4-bis(1-aziridinyl)-6-(2,2-dimethyl-5-hydroxymethyl-1,3-dioxan-5-yl)amino-1,3,5-triazine dioxadet |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.